2-Amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanoic acid
Description
2-Amino-2-cyclopropyl-3-(1H-imidazol-1-yl)propanoic acid is a synthetic amino acid derivative featuring a cyclopropyl ring and an imidazole moiety. The amino and carboxylic acid groups confer zwitterionic properties, enhancing solubility in polar solvents.
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-amino-2-cyclopropyl-3-imidazol-1-ylpropanoic acid |
InChI |
InChI=1S/C9H13N3O2/c10-9(8(13)14,7-1-2-7)5-12-4-3-11-6-12/h3-4,6-7H,1-2,5,10H2,(H,13,14) |
InChI Key |
SVEMLJGVRYINFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(CN2C=CN=C2)(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with imidazole derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as halides or amines; reactions may require catalysts or specific pH conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazole compounds .
Scientific Research Applications
2-Amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and modulating biological pathways. The compound may also interact with receptors or enzymes, leading to inhibition or activation of specific biochemical processes .
Comparison with Similar Compounds
Imidazole-Containing Amino Acids
3-(1H-Imidazol-1-yl)propanoic Acid
- Structure: Lacks the cyclopropyl and α-amino groups.
- Properties : Simpler structure with higher aqueous solubility (140.13 g/mol) due to fewer hydrophobic groups .
2-Amino-3-(2-methyl-1H-imidazol-1-yl)propanoic Acid
- Structure : Substitutes the cyclopropyl group with a methyl group on the imidazole ring.
- Properties : Methylation increases lipophilicity (169.18 g/mol) and may alter imidazole basicity, affecting binding to biological targets .
Cyclopropyl-Containing Analogs
2-Cyclopropyl-2-(ethylamino)-3-(1H-imidazol-1-yl)propanoic Acid
- Structure: Replaces the α-amino group with an ethylamino substituent.
Benzimidazole Derivatives
2-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)-3-phenylpropanoic Acid (Compound 3d)
- Structure : Replaces imidazole with benzimidazole and adds a phenyl group.
- Properties : Increased molecular weight and hydrophobicity reduce aqueous solubility. Benzimidazole’s larger aromatic system may enhance π-π stacking interactions in biological systems .
Ester Derivatives
Methyl 2-Amino-3-(2-methyl-1H-imidazol-1-yl)propanoate
- Structure : Methyl ester of the carboxylic acid group.
- Properties : Increased lipophilicity (183.21 g/mol) improves membrane permeability, a common prodrug strategy to enhance bioavailability .
Chlorinated Propanoic Acid Derivatives
- Example: 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (from ).
- Comparison : Chlorination enhances antimicrobial activity, suggesting electronegative substituents on the target compound could improve bioactivity .
Table 1. Key Properties of Selected Compounds
Biological Activity
2-Amino-2-cyclopropyl-3-(1H-imidazol-1-yl)propanoic acid is a compound of interest due to its unique structural features and potential biological activities. The presence of both a cyclopropyl group and an imidazole ring makes it a versatile molecule for various biochemical applications. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
Molecular Formula
- C₈H₁₄N₄O₂
Structure
The compound features:
- A cyclopropyl group, which can influence the compound's reactivity and binding characteristics.
- An imidazole ring, known for its role in biological systems, particularly in enzyme function and interactions with biomolecules.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 186.22 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In particular:
- Antibacterial Activity : Studies have shown that related compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Compounds with similar structures have also been tested against fungal strains like Candida albicans, showing promising results with MIC values indicating effective inhibition .
Enzyme Inhibition
The imidazole moiety is known for its ability to interact with enzyme active sites, potentially serving as an inhibitor. The unique structure of this compound allows it to form multiple hydrogen bonds with target proteins, enhancing its binding affinity . This property is crucial for developing drugs targeting specific enzymes involved in disease pathways.
Case Studies
- Study on Antimicrobial Activity : A study evaluated the antibacterial effects of various alkaloids, including those structurally related to this compound. Results indicated significant inhibition against strains such as S. aureus and E. coli, emphasizing the potential for developing new antibiotics from this class of compounds .
- Enzyme Interaction Studies : Research focused on the interaction of imidazole-containing compounds with enzymes showed that these compounds could act as competitive inhibitors. The structural characteristics of this compound suggest it may similarly affect enzyme activity through competitive binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
